molecular formula C10H7Cl2N B14511193 Benzonitrile, 4-(2,2-dichlorocyclopropyl)- CAS No. 63028-04-6

Benzonitrile, 4-(2,2-dichlorocyclopropyl)-

Cat. No.: B14511193
CAS No.: 63028-04-6
M. Wt: 212.07 g/mol
InChI Key: KZURTCKFWPZXSF-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is an organic compound with the molecular formula C10H7Cl2N It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dichlorocyclopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(2,2-dichlorocyclopropyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 2,2-dichlorocyclopropane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.

Another method involves the direct chlorination of 4-cyanotoluene followed by cyclopropanation. This process requires the use of chlorine gas and a suitable catalyst to achieve the desired substitution and cyclopropanation.

Industrial Production Methods

On an industrial scale, the production of benzonitrile, 4-(2,2-dichlorocyclopropyl)- may involve the ammoxidation of 4-chlorotoluene followed by cyclopropanation. This method is advantageous due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and pressures, with the use of ammonia and oxygen as reactants.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2,2-dichlorocyclopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 4-(2,2-dichlorocyclopropyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(2,2-dichlorocyclopropyl)- involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. The 2,2-dichlorocyclopropyl group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, without the 2,2-dichlorocyclopropyl group.

    4-Chlorobenzonitrile: A similar compound with a single chlorine atom at the 4-position.

    2,4-Dichlorobenzonitrile: A compound with two chlorine atoms at the 2- and 4-positions.

Uniqueness

Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

63028-04-6

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

4-(2,2-dichlorocyclopropyl)benzonitrile

InChI

InChI=1S/C10H7Cl2N/c11-10(12)5-9(10)8-3-1-7(6-13)2-4-8/h1-4,9H,5H2

InChI Key

KZURTCKFWPZXSF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)C#N

Origin of Product

United States

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